1,2,3-Triaminobenceno

Descripción general

Descripción

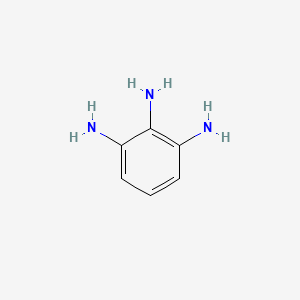

Benzene-1,2,3-triamine, also known as 1,2,3-triaminobenzene, is an organic compound with the molecular formula C6H9N3. It is a derivative of benzene where three amino groups are attached to the benzene ring at positions 1, 2, and 3. This compound is a white to pale yellow crystalline solid that is soluble in water and various organic solvents. Benzene-1,2,3-triamine is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Synthetic Routes and Reaction Conditions:

Catalytic Hydrogenation: One common method for preparing benzene-1,2,3-triamine involves the catalytic hydrogenation of 2,4-dinitroaniline in the presence of a catalyst such as palladium on carbon.

Reduction of Nitro Compounds: Another method involves the reduction of 1,2,3-trinitrobenzene using reducing agents like tin and hydrochloric acid.

Industrial Production Methods:

Large-Scale Hydrogenation: Industrial production often employs large-scale catalytic hydrogenation processes using hydrogen gas and a suitable catalyst.

Types of Reactions:

Oxidation: Benzene-1,2,3-triamine can undergo oxidation reactions to form various oxidation products, including quinones and other aromatic compounds.

Reduction: The compound can be further reduced to form derivatives with additional amino groups or other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reactions: Conditions for substitution reactions typically involve the use of halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation Products: Quinones and other aromatic compounds.

Reduction Products: Derivatives with additional amino groups.

Substitution Products: Halogenated or alkylated benzene derivatives.

Aplicaciones Científicas De Investigación

Benzene-1,2,3-triamine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of benzene-1,2,3-triamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The amino groups in benzene-1,2,3-triamine can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules.

Pathways Involved: The compound can modulate oxidative stress pathways, influence gene expression, and affect cellular signaling processes.

Comparación Con Compuestos Similares

Benzene-1,2,4-triamine: This compound has amino groups at positions 1, 2, and 4 and is used in the production of dyes and polymers.

Uniqueness of Benzene-1,2,3-triamine:

Positional Isomerism: The unique arrangement of amino groups at positions 1, 2, and 3 gives benzene-1,2,3-triamine distinct chemical and physical properties compared to its isomers.

Actividad Biológica

Benzene-1,2,3-triamine, also known as 1,2,3-triaminobenzene, is an organic compound characterized by three amino groups attached to a benzene ring. Its molecular formula is C6H9N3, and it has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of benzene-1,2,3-triamine, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Benzene-1,2,3-triamine is a crystalline solid that is soluble in water and various organic solvents. It can be synthesized through several methods:

- Catalytic Hydrogenation : Involves the hydrogenation of 2,4-dinitroaniline using palladium on carbon as a catalyst.

- Reduction of Nitro Compounds : Reduction of 1,2,3-trinitrobenzene with reducing agents such as tin and hydrochloric acid.

Biological Activities

Benzene-1,2,3-triamine has been studied for various biological activities:

Antimicrobial Properties

Initial studies indicate that benzene-1,2,3-triamine exhibits antimicrobial activity. It has shown effectiveness against several bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Potential

Research has also highlighted the anticancer properties of benzene-1,2,3-triamine. The compound's ability to modulate oxidative stress pathways and influence gene expression may contribute to its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

The biological activity of benzene-1,2,3-triamine can be attributed to its interaction with various molecular targets:

- Molecular Targets : The amino groups allow for hydrogen bonding with enzymes and receptors. This interaction may alter enzyme activity and receptor signaling pathways.

- Pathways Involved : Benzene-1,2,3-triamine can modulate oxidative stress pathways and influence cellular signaling processes related to apoptosis and proliferation.

Case Studies

Several studies have explored the biological effects of benzene-1,2,3-triamine:

-

Antimicrobial Activity Study : A study evaluated the compound's effect on Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at varying concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL -

Anticancer Study : Research assessed the compound's cytotoxic effects on human cancer cell lines. The results showed that benzene-1,2,3-triamine induced apoptosis in a dose-dependent manner.

Cell Line IC50 (µM) HeLa 25 MCF-7 30

Pharmacological Applications

Given its promising biological activities, benzene-1,2,3-triamine is being explored for various pharmacological applications:

- Drug Development : Its derivatives are being investigated for potential use in pharmaceuticals aimed at treating infections and cancer.

- Research Applications : The compound serves as a building block in synthesizing complex organic molecules used in dyes and polymers.

Propiedades

IUPAC Name |

benzene-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKPLVTMFHRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870677 | |

| Record name | 1,2,3-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-32-2, 30350-48-2 | |

| Record name | 1,2,3-Benzenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-BENZENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of Benzene-1,2,3-triamine in a dye molecule contribute to its non-linear optical properties?

A1: Benzene-1,2,3-triamine acts as a strong electron-donating group due to the presence of three amino (-NH2) groups attached to the benzene ring. When incorporated into a donor-acceptor dye molecule, Benzene-1,2,3-triamine enhances the molecule's ability to exhibit charge transfer (CT). This CT arises from the donation of electrons from the Benzene-1,2,3-triamine (donor) to the acceptor moiety upon excitation. This efficient CT process significantly contributes to the molecule's non-linear optical response, particularly its second-order polarizability [].

Q2: Can you provide an example of a specific dye molecule containing Benzene-1,2,3-triamine and its calculated NLO properties from the research?

A2: The research highlights dye 5, chemically named 5-(2-(4-chlorophenyl)ethynyl)benzene-1,2,3-triamine, as a prime example. This molecule features Benzene-1,2,3-triamine as the donor linked through an ethynyl bridge to a chlorophenyl group acting as the acceptor. DFT calculations reveal that this dye exhibits a significant second-order polarizability of approximately 4600 a.u., signifying its potential for NLO applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.